molecular formula C9H20N2O3 B13029280 tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate

tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate

Katalognummer: B13029280
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: CFVKNSKNLPROLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate is a chemical compound with the molecular formula C8H18N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an aminooxy group and a tert-butyl carbamate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminooxy compound. One common method involves the use of tert-butyl carbamate and 2-methyl-2-nitropropane-1,3-diol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aminooxy group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl groups in proteins and other biomolecules, leading to the inhibition of enzyme activity or modification of protein function. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the aminooxy group.

    tert-Butyl 2-aminoethoxycarbamate: Contains an aminoethoxy group instead of an aminooxy group.

Uniqueness

tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate is unique due to the presence of both the aminooxy and tert-butyl carbamate groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C9H20N2O3

Molekulargewicht

204.27 g/mol

IUPAC-Name

tert-butyl N-(1-aminooxy-2-methylpropan-2-yl)carbamate

InChI

InChI=1S/C9H20N2O3/c1-8(2,3)14-7(12)11-9(4,5)6-13-10/h6,10H2,1-5H3,(H,11,12)

InChI-Schlüssel

CFVKNSKNLPROLQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC(C)(C)CON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.